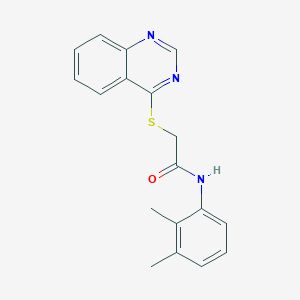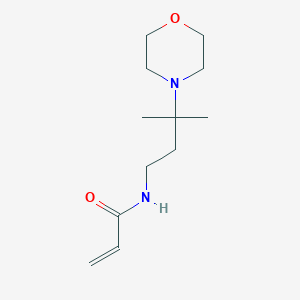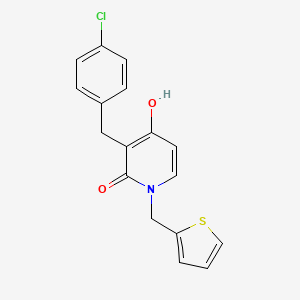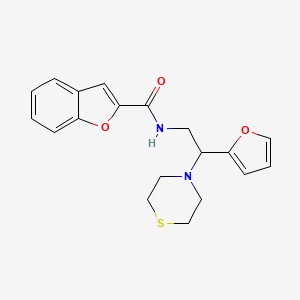![molecular formula C15H11NO5 B2963443 (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-10-7](/img/structure/B2963443.png)
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone
Vue d'ensemble
Description
(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone: is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a benzodioxin ring system, which is further connected to a phenyl-methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves the nitration of a precursor compound, followed by a series of chemical transformations to introduce the desired functional groups. One common method involves the nitration of 2,3-dihydro-benzo[1,4]dioxin, followed by Friedel-Crafts acylation to introduce the phenyl-methanone group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and aluminum chloride.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo reduction reactions to form amino derivatives. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Reduction: The compound can be reduced to form corresponding amines, which can further participate in various substitution reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine or bromine for halogenation, sulfuric acid for sulfonation.
Major Products:
Amino derivatives: from reduction reactions.
Halogenated or sulfonated derivatives: from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and biochemical pathways involving nitroaromatic compounds.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxin ring system may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-amine
- (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetate
- (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-acetamide
Uniqueness:
- Functional Groups: The presence of both nitro and phenyl-methanone groups in (7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone provides unique reactivity and potential for diverse chemical transformations.
- Applications: Its specific structure makes it suitable for applications in drug development and materials science, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-15(10-4-2-1-3-5-10)11-8-13-14(21-7-6-20-13)9-12(11)16(18)19/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPBFMGIZWTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319820 | |
| Record name | (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
164526-10-7 | |
| Record name | (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2963360.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2963361.png)
![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)


![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)



![1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2963381.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)
